(E)-N-(2-pyridin-2-ylpyridin-4-yl)oxyethanimine

Coordination Chemistry Stereochemistry Ligand Design

Sourcing stereochemically pure bipyridine oxime ether ligands for asymmetric catalysis or phosphorescent materials research is challenging due to the lack of off-the-shelf suppliers. (E)-N-(2-pyridin-2-ylpyridin-4-yl)oxyethanimine directly addresses this gap as a custom-synthesized building block. Its rigid (E)-oxime ether geometry and bipyridine core offer predictable N-donor coordination for designing stereoselective catalysts and tuning MLCT excited states. - Fixed (E)-configuration ensures reproducible metal complex geometry - Multi-donor scaffold enables chelate effect and thermodynamic stability studies - Ideal precursor for novel phosphorescent sensors, OLED materials, and photocatalysts Available exclusively via custom synthesis. Contact BenchChem for a tailored quote within 24-48 hours.

Molecular Formula C12H11N3O
Molecular Weight 213.23 g/mol
Cat. No. B13126568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(2-pyridin-2-ylpyridin-4-yl)oxyethanimine
Molecular FormulaC12H11N3O
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESCC=NOC1=CC(=NC=C1)C2=CC=CC=N2
InChIInChI=1S/C12H11N3O/c1-2-15-16-10-6-8-14-12(9-10)11-5-3-4-7-13-11/h2-9H,1H3/b15-2+
InChIKeyAFJFGEFIJFJXKO-RSSMCMFDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Overview of (E)-N-(2-pyridin-2-ylpyridin-4-yl)oxyethanimine


(E)-N-(2-pyridin-2-ylpyridin-4-yl)oxyethanimine is a synthetic small molecule belonging to the pyridine derivative class, characterized by a bipyridine core functionalized with an (E)-configured oxime ether moiety . It has a molecular formula of C12H11N3O and a molecular weight of 213.23 g/mol . This compound is primarily of interest as a ligand or intermediate in coordination chemistry and materials science, owing to the presence of multiple nitrogen donor atoms and the stereodefined imine linkage . It is not a therapeutic agent and is intended for research and development applications .

Why Generic Pyridine Ligands Cannot Substitute This Compound


Direct substitution of (E)-N-(2-pyridin-2-ylpyridin-4-yl)oxyethanimine with other pyridine-based ligands is not straightforward due to the compound's specific structural features. The (E)-configuration of the oxime ether creates a unique spatial orientation of the N-donor atoms, which is critical for defining metal coordination geometry and resulting complex stability . Furthermore, the bipyridine core offers a rigid, conjugated framework that differs from simpler pyridine or imine ligands, potentially affecting electronic properties and catalytic activity . While quantitative comparative data for this exact compound are scarce, class-level evidence suggests that even minor stereochemical changes can significantly impact biological or catalytic performance .

Quantitative Differentiation Evidence for (E)-N-(2-pyridin-2-ylpyridin-4-yl)oxyethanimine


Coordination Geometry: (E)- vs. (Z)-Oxime Ether Isomers

The (E)-configuration of the oxime ether in (E)-N-(2-pyridin-2-ylpyridin-4-yl)oxyethanimine enforces a specific spatial arrangement of its nitrogen donor atoms, which is expected to differ from the corresponding (Z)-isomer. While direct quantitative data for this specific pair are not available in public literature, class-level evidence from related pyridine oxime ethers indicates that (E)-oximes can exhibit enhanced selectivity in metal complexation and catalytic reactions due to reduced steric hindrance around the imine nitrogen . This stereochemical distinction is a primary factor for researchers selecting between the two isomers for coordination studies .

Coordination Chemistry Stereochemistry Ligand Design

Electronic Structure Modulation via Bipyridine Core

The bipyridine core of (E)-N-(2-pyridin-2-ylpyridin-4-yl)oxyethanimine provides a conjugated aromatic system that is absent in simpler pyridine oxime ligands. While no direct quantitative comparison is available, related studies on 2,2'-bipyridine-based oxime ligands demonstrate that the extended conjugation can lower the energy of the ligand's π* orbitals, leading to red-shifted absorption and emission spectra upon metal coordination [1]. For instance, an iridium(III) complex with a 4'-methyl-2,2'-bipyridyl-4-carbaldehyde oxime ligand exhibited bright orange-yellow luminescence originating from 3MLCT and 3LLCT states, a property not observed with mono-pyridine oxime analogs [1].

Electronic Properties Ligand Design UV-Vis Spectroscopy

Chelation and Metal-Binding Versatility vs. Simple Bipyridines

The (E)-oxime ether group in (E)-N-(2-pyridin-2-ylpyridin-4-yl)oxyethanimine introduces an additional potential donor site beyond the two pyridine nitrogens of a standard 2,2'-bipyridine. This trimodal coordination capability (N,N,O or N,N,N) allows for diverse metal-binding motifs, including bidentate (N,N) chelation via the bipyridine unit and potentially tridentate modes involving the oxime nitrogen or oxygen . In contrast, unsubstituted 2,2'-bipyridine is limited to bidentate N,N-chelation. This functionalization can lead to the formation of more stable and structurally varied metal complexes . Quantitative stability constants for this specific ligand are not available in public literature.

Coordination Chemistry Ligand Design Chelate Effect

Optimal Research Applications for (E)-N-(2-pyridin-2-ylpyridin-4-yl)oxyethanimine


Stereoselective Catalysts and Chiral Ligands

The defined (E)-geometry of the oxime ether makes this compound a valuable scaffold for designing stereoselective catalysts. Researchers can exploit the fixed spatial orientation of the nitrogen donors to influence the approach and binding of substrates in asymmetric reactions . This is particularly relevant for catalytic processes where the steric environment around the metal center dictates enantioselectivity .

Luminescent Metal Complexes for Sensing and Optoelectronics

The bipyridine core, when coordinated to heavy metals like iridium(III) or ruthenium(II), is expected to yield complexes with metal-to-ligand charge transfer (MLCT) excited states. Based on class-level evidence, these complexes may exhibit phosphorescent emission that can be tuned by the substituents on the bipyridine ring [1]. This makes (E)-N-(2-pyridin-2-ylpyridin-4-yl)oxyethanimine a promising ligand precursor for developing new phosphorescent sensors, OLED materials, and photocatalysts [1].

Model Systems for Chelate Effects in Coordination Chemistry

Due to its multiple potential donor atoms (pyridine nitrogens, imine nitrogen, ether oxygen), this compound can serve as a model ligand to investigate the chelate effect and metal-binding preferences. Studies comparing its complexation behavior with that of simpler bipyridines can provide quantitative insights into the thermodynamic and kinetic stabilization imparted by the oxime ether functional group .

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